1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a chemical compound with the molecular weight of 193.27 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is 1-[(3-methyl-2-thienyl)methyl]-1H-pyrazol-5-amine .
Molecular Structure Analysis
The InChI code for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is 1S/C9H11N3S/c1-7-3-5-13-8(7)6-12-9(10)2-4-11-12/h2-5H,6,10H2,1H3 .Physical And Chemical Properties Analysis
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine is a powder that is stored at room temperature . Its molecular weight is 193.27 .Scientific Research Applications
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- Application Summary : There’s a study that investigates the metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide . While “1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine” is not directly mentioned, it may be related due to its chemical structure.
- Methods of Application : The study involves the in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs .
- Results or Outcomes : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .
Future Directions
While specific future directions for 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine are not mentioned in the available literature, there is ongoing research into the development of clinically active drugs using heterocyclic scaffolds, many of which contain nitrogen . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-7-3-5-13-8(7)6-12-9(10)2-4-11-12/h2-5H,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJOWZGJGPNKFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368905 |
Source
|
Record name | 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | |
CAS RN |
956387-06-7 |
Source
|
Record name | 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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